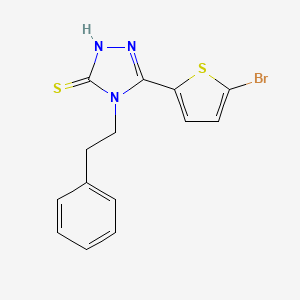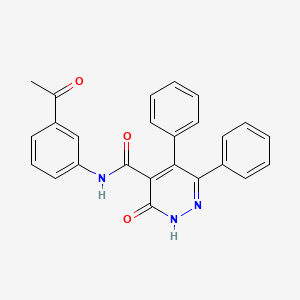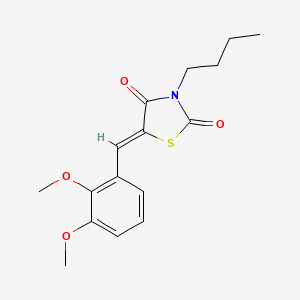
5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of triazole derivatives, which have been widely studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
The potential applications of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in scientific research are diverse. This compound has been studied for its antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. It has also been investigated as a potential inhibitor of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Wirkmechanismus
The exact mechanism of action of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including inhibition of enzyme activity, modulation of signaling pathways, and interaction with cellular membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has diverse biochemical and physiological effects. For instance, this compound has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. It has also been reported to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders. Additionally, 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to have anticonvulsant activity, which suggests its potential use in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its diverse biological activities, which make it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. One of the potential areas of investigation is the development of novel derivatives of this compound with enhanced biological activities and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, more studies are needed to explore the potential use of this compound in the treatment of various diseases, such as cancer, epilepsy, and inflammation.
Synthesemethoden
The synthesis of 5-(5-bromo-2-thienyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been reported in the literature. One of the methods involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-phenylethylamine in the presence of sodium hydride to form the corresponding Schiff base. This Schiff base is then treated with thiosemicarbazide in the presence of acetic acid to yield the final product.
Eigenschaften
IUPAC Name |
3-(5-bromothiophen-2-yl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3S2/c15-12-7-6-11(20-12)13-16-17-14(19)18(13)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPQXONADKSURB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B4877049.png)
![N-(3-chlorophenyl)-N'-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4877056.png)

![3-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4877064.png)

![4-bromo-N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4877088.png)
![8-(2-chloro-4,5-difluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4877092.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4877097.png)
![N-[3-(4-methyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B4877102.png)
![N-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4877104.png)
![2-[(2-phenylethyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4877122.png)
![ethyl [1,1-dimethyl-2-({[(3-methylphenyl)amino]carbonyl}oxy)ethyl]carbamate](/img/structure/B4877132.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B4877134.png)
![ethyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4877139.png)